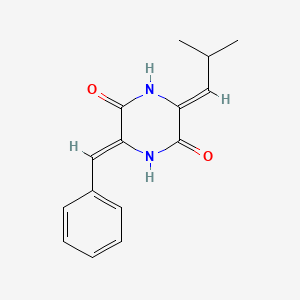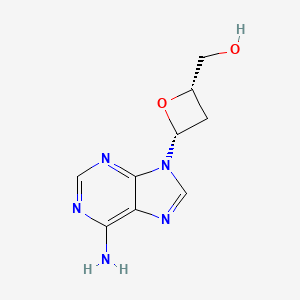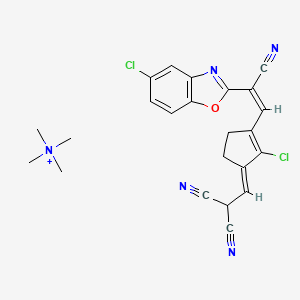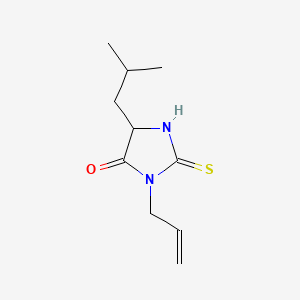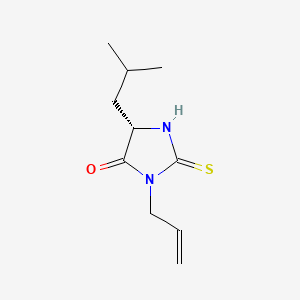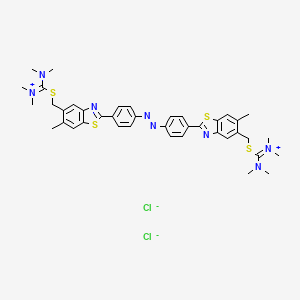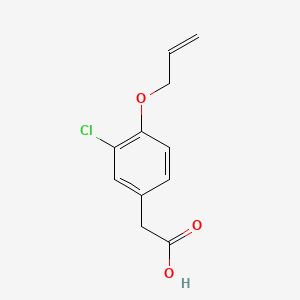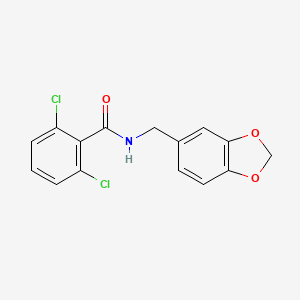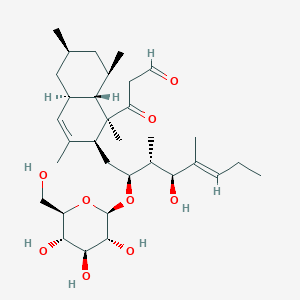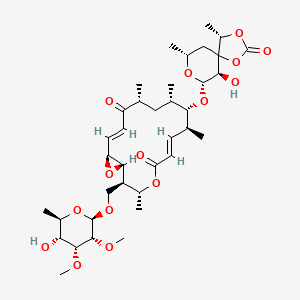
阿洛地乌定
描述
Alovudine, also known as fluorothymidine, is an antiviral agent that was being developed by Medivir . It was discontinued after a Phase II trial in 2005 due to toxicity . It is a DNA polymerase inhibitor .
Synthesis Analysis
Alovudine was found to inhibit the SARS-CoV RNA-dependent RNA polymerase (RdRp) along with two other nucleotide analogues . It was also used in the preparation of radiopharmaceuticals .Physical And Chemical Properties Analysis
Alovudine has a molar mass of 244.222 g/mol . It has a density of 1.4±0.1 g/cm3, and its index of refraction is 1.565 . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .科学研究应用
Inhibition of Mitochondrial DNA Polymerase γ
Alovudine is known to inhibit the mitochondrial DNA polymerase γ, which is crucial for the replication of mitochondrial DNA. This inhibition can lead to the depletion of mitochondrial DNA, reduction in mitochondrial-encoded proteins, and a decrease in basal oxygen consumption . This property is particularly researched for its potential therapeutic effects in acute myeloid leukemia (AML) , where it can impair oxidative phosphorylation and reduce cell proliferation and viability .
Promotion of Monocytic Differentiation in AML
Apart from its inhibitory effects on mitochondrial functions, Alovudine has been observed to promote monocytic differentiation in AML cells. This differentiation is independent of the reductions in oxidative phosphorylation or respiratory chain proteins, suggesting a novel mechanism by which mitochondria regulate AML fate and differentiation .
Impairment of Oxidative Phosphorylation
By targeting the mitochondrial DNA polymerase γ, Alovudine can impair oxidative phosphorylation, a process essential for ATP production in cells. This impairment can lead to decreased energy production in cancer cells, thereby reducing their growth and viability .
Reduction of Mitochondrial DNA and Function
In AML cells, Alovudine treatment has been shown to significantly reduce mitochondrial DNA and consequently impair mitochondrial function. This reduction is associated with decreased levels of mitochondrial-encoded proteins that are part of the respiratory chain, further affecting the cell’s bioenergetics .
Potential Application in Antiviral Therapy
Alovudine has been evaluated as a potential inhibitor of the SARS-CoV-2 polymerase, given its structural similarities with other antiviral agents. Its backbone structure, which is similar to that of other nucleotide analogues, could make it a candidate for inhibiting viral replication .
Selective Inhibition Over Nuclear Polymerase
The selective inhibition of mitochondrial DNA polymerase γ over nuclear polymerase by Alovudine is of significant interest. This selectivity could be leveraged to design treatments that target mitochondrial processes without affecting nuclear DNA replication, thus minimizing potential side effects .
作用机制
Target of Action
Alovudine, also known as 3’-deoxy-3’-fluorothymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) that primarily targets the Reverse transcriptase/RNaseH of the Human immunodeficiency virus 1 (HIV-1) .
Mode of Action
Alovudine is a thymidine analogue that gets phosphorylated by nucleoside kinases into its active form. It selectively and potently inhibits the mitochondrial DNA polymerase γ (POLG) over nuclear polymerase . This inhibition leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and a decrease in basal oxygen consumption .
Biochemical Pathways
Alovudine’s action affects the oxidative phosphorylation pathway. By inhibiting POLG, it impairs the replication of mitochondrial DNA, which encodes 13 proteins that are necessary components of the respiratory chain for maintaining oxidative phosphorylation . This results in a decrease in the levels of these proteins, leading to a reduction in basal oxygen consumption .
Pharmacokinetics
It’s known that alovudine is administered orally .
Result of Action
The inhibition of POLG by Alovudine leads to a decrease in cell proliferation and viability . In acute myeloid leukemia (AML) cells, Alovudine has been shown to promote monocytic differentiation . This effect on AML differentiation is independent of reductions in oxidative phosphorylation or respiratory chain proteins .
Action Environment
The action of Alovudine can be influenced by environmental factors such as the presence of other drugs. For instance, the therapeutic efficacy of certain vaccines can be decreased when used in combination with Alovudine . .
属性
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAQJAQSWSNPQ-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046579 | |
| Record name | Alovudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alovudine | |
CAS RN |
25526-93-6 | |
| Record name | 3′-Fluorothymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25526-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alovudine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alovudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alovudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG53R0DWDQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



